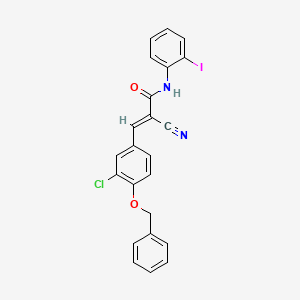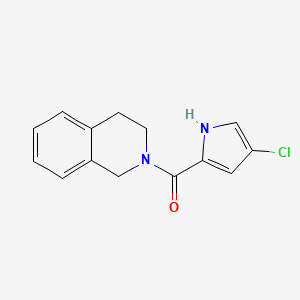![molecular formula C11H15ClN2O B7466265 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural practices. CPPU belongs to the family of urea derivatives and is known for its ability to stimulate cell division and elongation in plants. In recent years, CPPU has gained significant attention from the scientific community due to its potential applications in various fields, including biotechnology, pharmacology, and environmental science.
作用机制
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea exerts its effects on plants and animals by activating specific receptors and signaling pathways. In plants, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea stimulates cell division and elongation by activating the cell cycle and promoting the synthesis of cytokinins, which are plant hormones that regulate growth and development. In animals, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to activate the protein kinase A (PKA) signaling pathway, which regulates various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects on plants and animals. In plants, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea increases the synthesis of chlorophyll and other pigments, which are essential for photosynthesis and plant growth. 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea also increases the activity of enzymes involved in the synthesis of sugars and starches, which are important for energy production and storage. In animals, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to increase the activity of enzymes involved in energy metabolism and improve mitochondrial function, which is important for cellular energy production.
实验室实验的优点和局限性
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective activator of specific receptors and signaling pathways, which makes it a valuable tool for studying the mechanisms of action of various drugs and hormones. Another advantage is that 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation is that 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea. One direction is to investigate the potential use of 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanisms of action of 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea on specific receptors and signaling pathways, which could lead to the discovery of new drug targets and therapies. Additionally, future research could focus on developing new and improved synthesis methods for 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea, which could increase its availability and reduce its cost. Finally, future research could explore the potential applications of 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea in environmental science, such as its use as a plant growth regulator in sustainable agriculture practices.
合成方法
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with isobutyl isocyanate, followed by the reaction with propionic acid. Another method involves the reaction of 2-chlorobenzylamine with isobutyl isocyanate, followed by the reaction with propionyl chloride. The synthesized 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea is usually in the form of a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been extensively studied for its potential applications in various fields of research. In biotechnology, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been used to enhance the growth and development of various plant species, including fruits, vegetables, and ornamental plants. 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to increase fruit size, improve fruit quality, and increase yield in crops such as grapes, kiwifruit, and strawberries. In pharmacology, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been investigated for its potential use as a drug delivery system and as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)13-7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGYMDQGKPGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)

![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)

![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)

![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)